8-Acetyl-6-methyl-2-phenyl-chromen-4-one synthesis methods
8-Acetyl-6-methyl-2-phenyl-chromen-4-one synthesis methods
An In-Depth Technical Guide to the Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one
Introduction
8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a polysubstituted flavonoid, a class of compounds renowned for its significant and diverse biological activities. Flavones, characterized by the 2-phenyl-4H-chromen-4-one backbone, are privileged scaffolds in medicinal chemistry and drug development. The specific substitution pattern of this target molecule—featuring an acetyl group at the C-8 position and a methyl group at the C-6 position—offers a unique template for developing novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for this target, designed for researchers and scientists in organic synthesis and drug discovery. We will delve into two robust, field-proven synthetic pathways, elucidating the mechanistic rationale behind experimental choices and providing detailed, actionable protocols.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of a polysubstituted flavone like 8-Acetyl-6-methyl-2-phenyl-chromen-4-one can be approached via two principal and convergent strategies. Both pathways rely on the initial construction of a common, highly functionalized precursor: 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone . From this key intermediate, the flavone core is assembled through either the Baker-Venkataraman rearrangement or a chalcone-based route involving a Claisen-Schmidt condensation followed by oxidative cyclization.
The choice between these pathways depends on factors such as reagent availability, desired yield, and scalability. This guide will explore both methods to provide a comprehensive toolkit for the synthetic chemist.
Chapter 2: Synthesis of the Key Intermediate: 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone
The cornerstone of this synthesis is the preparation of the di-acylated phenolic ketone. This is best achieved in a three-step sequence starting from commercially available p-cresol.
Step 2.1: Esterification of p-Cresol
The initial step involves the protection of the hydroxyl group of p-cresol via esterification to form p-cresyl acetate. This is a standard procedure that prevents the phenol from undergoing undesired reactions during the subsequent acylation steps.
Protocol: Synthesis of p-Cresyl Acetate
-
To a stirred solution of p-cresol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride (1.2 eq).
-
If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine or DMAP.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield p-cresyl acetate, which can often be used without further purification.
Step 2.2: Fries Rearrangement to 2-Hydroxy-5-methylacetophenone
The Fries rearrangement is a classic transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The regioselectivity (ortho vs. para acylation) is critically dependent on reaction conditions. High temperatures (>160°C) and solvent-free conditions favor the formation of the ortho isomer, which is the desired product in this case.[2] This preference is attributed to the thermodynamic stability of the bidentate complex formed between the Lewis acid and the ortho-substituted product.[1]
Protocol: Synthesis of 2-Hydroxy-5-methylacetophenone
-
To a flame-dried reaction vessel, add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq).
-
Heat the AlCl₃ to ~160-170°C to create a molten state.
-
Slowly add p-cresyl acetate (1.0 eq) dropwise to the molten AlCl₃ with vigorous stirring. An exothermic reaction will occur.
-
Maintain the reaction temperature at 160-170°C for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature, then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
A solid product will precipitate. Collect the crude 2-hydroxy-5-methylacetophenone by vacuum filtration.
-
The product can be purified by recrystallization from aqueous ethanol or by steam distillation, as the ortho isomer is volatile with steam.[3]
Step 2.3: Directed ortho-Acylation to the Di-ketone
Introducing a second acetyl group specifically at the C-3 position requires a directed ortho-acylation strategy. Standard Friedel-Crafts conditions may lack the required regioselectivity. Modern methods utilizing Lewis acids that can chelate with the phenolic oxygen and the existing ketone carbonyl offer a superior solution, directing the incoming electrophile to the adjacent ortho position.[4][5] Titanium(IV) chloride (TiCl₄) is particularly effective for this transformation.[4]
Protocol: Synthesis of 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone
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In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in a suitable anhydrous solvent like dichloromethane or nitrobenzene.
-
Cool the solution to 0°C.
-
Add TiCl₄ (2.0-2.5 eq) dropwise, followed by the slow addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold dilute HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate the target intermediate.
Chapter 3: Pathway A: The Baker-Venkataraman Rearrangement Route
This pathway is a reliable and high-yielding method for flavone synthesis. It involves three key transformations: O-benzoylation of the phenolic ketone, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclodehydration.[6][7]
Principle and Mechanism
The core of this pathway is the Baker-Venkataraman rearrangement, an intramolecular acyl migration. A base abstracts an α-proton from the acetophenone moiety, generating an enolate. This enolate then attacks the proximate benzoyl ester carbonyl in an intramolecular fashion. The resulting cyclic intermediate collapses, expelling a stable phenoxide to form the 1,3-diketone product.[8] Subsequent treatment with acid catalyzes an intramolecular condensation and dehydration to form the stable pyrone ring of the flavone.
Experimental Protocol
Step 3.2.1: O-Benzoylation
-
Dissolve the key intermediate, 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone (1.0 eq), in anhydrous pyridine.
-
Add benzoyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold 5% HCl to neutralize the pyridine and precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 1-(2-benzoyloxy-3-acetyl-5-methylphenyl)ethanone.
Step 3.2.2: Baker-Venkataraman Rearrangement A solvent-free approach is presented for its efficiency and environmental benefits.[9]
-
In a mortar, combine the benzoylated intermediate from the previous step (1.0 eq) and pulverized potassium hydroxide (KOH, 1.5 eq).
-
Grind the mixture with a pestle for 5-10 minutes. The mixture will likely become a paste and may change color.
-
Let the mixture stand at room temperature for 15-20 minutes.
-
Carefully add the reaction mass to ice-cold water and acidify to pH 2-3 with dilute HCl.
-
The 1,3-diketone product, 1-(2-hydroxy-3-acetyl-5-methylphenyl)-3-phenylpropane-1,3-dione, will precipitate. Collect it by filtration, wash with water, and dry. This crude product is often suitable for the next step.
Step 3.2.3: Acid-Catalyzed Cyclodehydration
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% v/v).
-
Heat the mixture to reflux (or ~100°C) for 1-2 hours.
-
Cool the solution and pour it into a large volume of ice water.
-
The final product, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, will precipitate.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize from ethanol or a similar solvent to obtain the pure flavone.
Chapter 4: Pathway B: The Chalcone Synthesis Route
This alternative pathway involves the base-catalyzed condensation of the key intermediate with benzaldehyde to form a chalcone, which is then cyclized and oxidized to the flavone.[10] This method is highly versatile and widely used for preparing a variety of flavonoids.
Principle and Mechanism
The first stage is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[11] A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of an acetophenone, forming an enolate. This nucleophilic enolate attacks the carbonyl of benzaldehyde (which has no α-hydrogens and cannot self-condense). The resulting aldol adduct rapidly dehydrates to yield the stable, conjugated α,β-unsaturated ketone system of the chalcone.
The second stage is the oxidative cyclization. In the presence of an oxidizing agent like iodine in DMSO, the 2'-hydroxyl group of the chalcone undergoes an intramolecular Michael addition onto the α,β-unsaturated system to form a flavanone intermediate. This is then oxidized in situ to the more thermodynamically stable flavone.[12]
Experimental Protocol
Step 4.2.1: Claisen-Schmidt Condensation to Chalcone
-
Dissolve the key intermediate, 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone (1.0 eq), and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) dropwise with vigorous stirring, keeping the temperature below 25°C.[13]
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. A precipitate of the chalcone should form.
-
Pour the reaction mixture into ice water and acidify with dilute HCl to neutralize the excess base.
-
Collect the solid chalcone, (E)-1-(2-hydroxy-5-methyl-3-acetylphenyl)-3-phenylprop-2-en-1-one, by vacuum filtration.
-
Wash the product with cold water until neutral and recrystallize from ethanol if necessary.
Step 4.2.2: Oxidative Cyclization with Iodine/DMSO
-
In a round-bottom flask, dissolve the chalcone from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂, ~0.1 eq).[10]
-
Heat the reaction mixture to reflux (the boiling point of DMSO is ~189°C, but heating at 120-150°C is often sufficient) for 2-4 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a beaker of ice water.
-
A precipitate of the flavone will form. Collect the solid by vacuum filtration.
-
To remove residual iodine, wash the solid with a dilute solution of sodium thiosulfate, followed by copious amounts of water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield pure 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.
Chapter 5: Comparative Analysis and Data Summary
Both synthetic pathways offer effective means to produce the target flavone. The choice often comes down to experimental preference and specific laboratory conditions.
| Feature | Pathway A: Baker-Venkataraman | Pathway B: Chalcone Synthesis |
| Key Reaction | Intramolecular Acyl Migration | Aldol Condensation & Oxidation |
| Number of Steps | 3 (from key intermediate) | 2 (from key intermediate) |
| Typical Overall Yield | Generally high | Good to high |
| Pros | Often very clean reactions; high yields; reliable for many substrates. | Fewer steps from the key intermediate; highly versatile for making diverse flavones by varying the aldehyde. |
| Cons | Requires an additional benzoylation step; the 1,3-diketone can sometimes be unstable. | The Claisen-Schmidt condensation can sometimes have side reactions; oxidation step requires careful control. |
Table 1: Comparison of Synthetic Pathways
| Step | Reagents & Conditions | Typical Time | Typical Yield |
| Key Intermediate | p-Cresol -> Di-ketone via Fries & ortho-acylation | 2-3 days | ~40-60% |
| B-V: Benzoylation | Benzoyl Chloride, Pyridine, RT | 2-3 hours | >90% |
| B-V: Rearrangement | KOH, Grinding, RT | < 30 mins | >85% |
| B-V: Cyclization | H₂SO₄ (cat.), Acetic Acid, Reflux | 1-2 hours | >90% |
| Chalcone: Condensation | Benzaldehyde, aq. KOH, Ethanol, RT | 12-24 hours | 70-90% |
| Chalcone: Cyclization | I₂ (cat.), DMSO, 120-150°C | 2-4 hours | 80-95% |
Table 2: Summary of Reaction Conditions and Typical Performance
Conclusion
The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is readily achievable through well-established synthetic organic chemistry principles. The critical step is the formation of the 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone intermediate, which can be prepared from p-cresol. From this intermediate, both the Baker-Venkataraman rearrangement and the chalcone synthesis route provide robust and efficient methods for constructing the final flavone core. By understanding the mechanisms and optimizing the reaction conditions as detailed in this guide, researchers can reliably access this and other polysubstituted flavonoids for further investigation in materials science and drug discovery programs.
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